
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates multiple metabolic pathways, making A-769662 a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of downstream targets. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. In vivo, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice and rats. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase mitochondrial biogenesis in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and administered to cells or animals. It activates AMPK specifically, allowing for the study of downstream targets of the enzyme. However, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has low selectivity for AMPK isoforms, potentially leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of more selective AMPK activators with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide on other metabolic pathways beyond glucose and lipid metabolism. Finally, the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide in human diseases such as obesity and type 2 diabetes warrant further investigation.
Synthesemethoden
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of tert-butyl 5-(chloromethyl)isoxazole-3-carboxylate with 4-chlorophenol, followed by deprotection and acetylation. The yield of this process is typically low, making alternative synthesis methods desirable.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. In animal models, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJRXFIYROQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

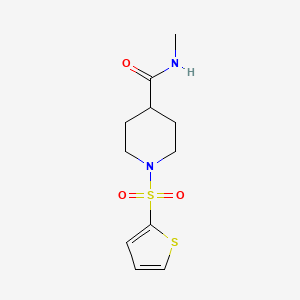
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
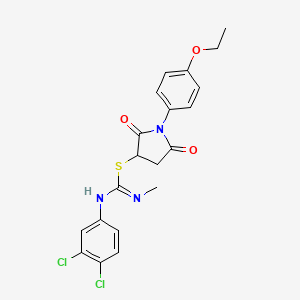
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
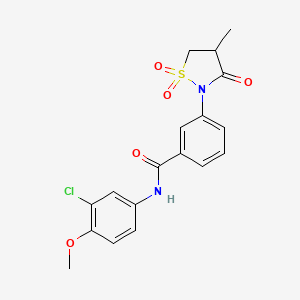
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
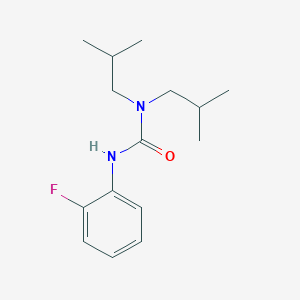


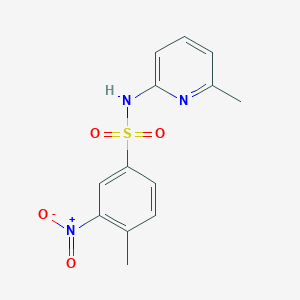
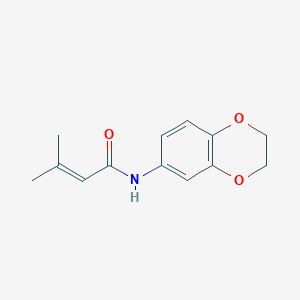
![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)